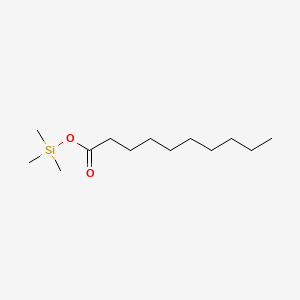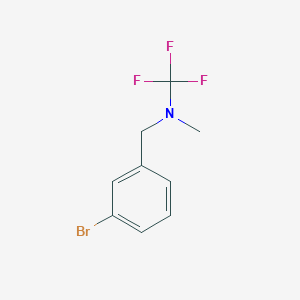
Acetamide, N-(2-fluorenyl)-2,2,2-trichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(2-fluorenyl)-2,2,2-trichloro-: is a chemical compound with the molecular formula C15H10Cl3NO It is known for its unique structure, which includes a fluorenyl group attached to an acetamide moiety, along with three chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(2-fluorenyl)-2,2,2-trichloro- typically involves the reaction of 2-fluorenylamine with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of acetic anhydride. The reaction conditions generally include maintaining a low temperature to control the reactivity of the trichloroacetyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Acetamide, N-(2-fluorenyl)-2,2,2-trichloro- can undergo oxidation reactions, particularly at the fluorenyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed:
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted acetamides with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Acetamide, N-(2-fluorenyl)-2,2,2-trichloro- is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, this compound is studied for its potential interactions with biomolecules. It can be used as a probe to investigate enzyme activities and protein-ligand interactions.
Medicine: The compound has been explored for its potential pharmacological properties. Studies have investigated its effects on cellular processes and its potential as a therapeutic agent.
Industry: In the industrial sector, Acetamide, N-(2-fluorenyl)-2,2,2-trichloro- is used in the development of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(2-fluorenyl)-2,2,2-trichloro- involves its interaction with molecular targets such as enzymes and receptors. The fluorenyl group can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound can form covalent bonds with nucleophilic sites in proteins, leading to alterations in protein function and signaling pathways.
Comparación Con Compuestos Similares
N-(2-Fluorenyl)acetamide: Similar structure but lacks the trichloro group.
2-Acetamidofluorene: Another derivative of fluorenylamine with different substituents.
N-Acetyl-2-aminofluorene: A related compound with acetyl and amino groups.
Uniqueness: Acetamide, N-(2-fluorenyl)-2,2,2-trichloro- is unique due to the presence of the trichloro group, which imparts distinct chemical reactivity and properties. This makes it a valuable compound for studying specific chemical reactions and mechanisms that are not possible with its analogs.
Propiedades
Número CAS |
60550-82-5 |
|---|---|
Fórmula molecular |
C15H10Cl3NO |
Peso molecular |
326.6 g/mol |
Nombre IUPAC |
2,2,2-trichloro-N-(9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H10Cl3NO/c16-15(17,18)14(20)19-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2,(H,19,20) |
Clave InChI |
JHKOTHFZXPLADW-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[3.3.2]decan-2-one](/img/structure/B13947999.png)






![Imidazo[4,5,1-jk][1,3,4]benzotriazepine](/img/structure/B13948032.png)
![4,6-Methanofuro[3,2-d]pyrimidine](/img/structure/B13948037.png)



![4-{2-[4-(Methylamino)phenyl]ethenyl}phenol](/img/structure/B13948069.png)
![Furo[4,3,2-de][1]benzopyran](/img/structure/B13948071.png)
